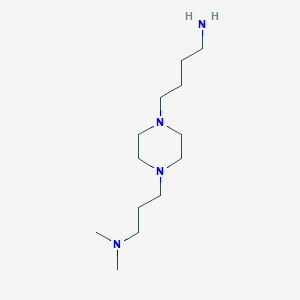
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a dimethylaminopropyl group and an aminobutyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine typically involves the reaction of piperazine with 3-dimethylaminopropyl chloride and 4-aminobutyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylaminopropyl or aminobutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
科学研究应用
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
相似化合物的比较
Similar Compounds
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)ethylenediamine
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)diethylenetriamine
- N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)triethylenetetramine
Uniqueness
N1-(3-Dimethylaminopropyl)-N4-(4-aminobutyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with dimethylaminopropyl and aminobutyl groups allows for versatile reactivity and a wide range of applications in various fields of research.
属性
分子式 |
C13H30N4 |
|---|---|
分子量 |
242.40 g/mol |
IUPAC 名称 |
4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C13H30N4/c1-15(2)7-5-9-17-12-10-16(11-13-17)8-4-3-6-14/h3-14H2,1-2H3 |
InChI 键 |
KUNMYNIRJWYVDD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1CCN(CC1)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


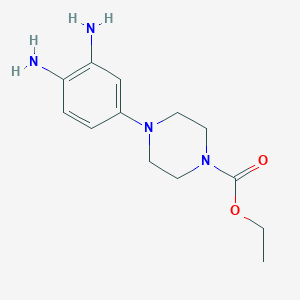
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
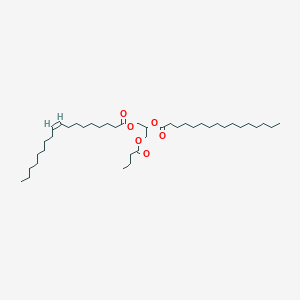
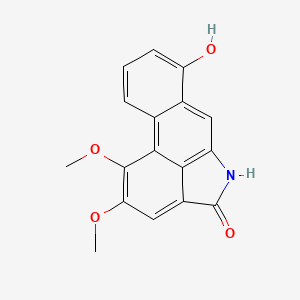
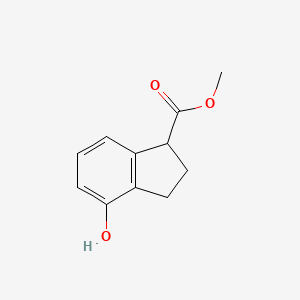
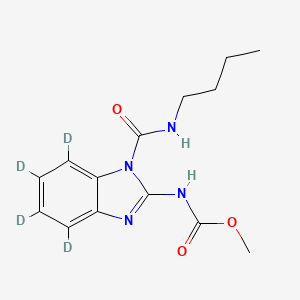
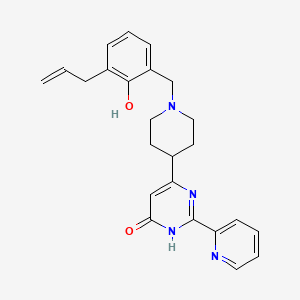
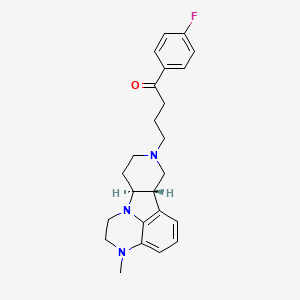
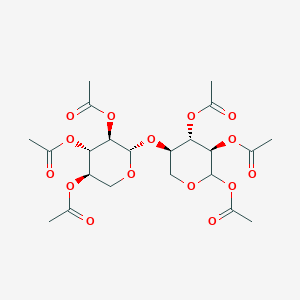

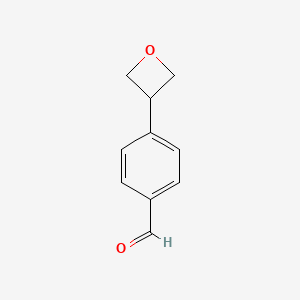
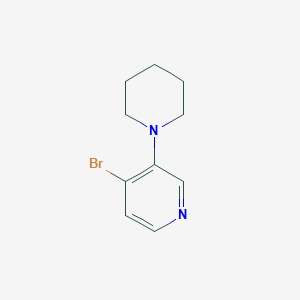

![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
